Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate
Description
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a specialized organic compound featuring a tert-butyl ester backbone with dual amino functionalities: one at the central α-carbon and another at the 3-position of a cyclobutyl ring. This structure combines conformational rigidity (due to the cyclobutane ring) with enhanced solubility and reactivity from the amino groups. The tert-butyl ester group is a common protecting moiety in synthetic chemistry, facilitating stability during reactions while allowing deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGAJBVNRZRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate typically involves the reaction of tert-butyl glycinate with 3-aminocyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate has the molecular formula . It is a derivative of glycine, where the amino group is substituted with a tert-butyl ester and a 3-aminocyclobutyl moiety. This structural configuration contributes to its diverse reactivity and functional applications.
Synthesis of Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic compounds. It can be utilized in various chemical reactions, including:
- Carbamate Formation : This compound can be transformed into carbamate derivatives, which are essential in medicinal chemistry for developing pharmaceuticals.
- Amino Acid Derivatives : Its structure allows for modifications that create new amino acid analogs, which can be used to study protein interactions and enzyme activity.
Biological Studies
The compound's similarity to natural amino acids makes it valuable in biological research:
- Enzyme Inhibition Studies : this compound can be investigated for its potential to inhibit specific enzymes, such as arginase or proteases, which are relevant in cancer research and metabolic disorders .
- Cellular Activity : The compound can be used to assess cellular responses in various models, contributing to the understanding of amino acid metabolism and signaling pathways.
Industrial Applications
In industrial settings, this compound can be employed for the production of specialty chemicals and materials:
- Pharmaceutical Development : Its derivatives are often explored for their therapeutic properties, particularly in drug formulation processes.
- Chemical Manufacturing : As a versatile intermediate, it facilitates the development of agrochemicals and other specialty products.
Case Study 1: Synthesis of Arginase Inhibitors
Recent studies have highlighted the role of this compound in synthesizing arginase inhibitors. These inhibitors are crucial for therapeutic interventions in diseases like cancer. The synthesis involves multiple steps where this compound acts as a precursor for more complex structures that exhibit potent inhibitory activity against arginase .
In a study assessing the biological activity of amino acid derivatives, this compound was evaluated for its effects on cell lines exhibiting different TP53 mutations. The results indicated varying degrees of cellular response based on the structural modifications made from this compound, showcasing its potential as a lead compound in drug discovery .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthesis | Building block for complex organic molecules | Carbamate derivatives synthesis |
| Biological Research | Study of enzyme inhibition and amino acid metabolism | Arginase inhibition studies |
| Industrial Chemistry | Production of specialty chemicals | Pharmaceutical formulations |
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Aromatic substituents (e.g., dichlorobenzyl) enhance hydrophobic interactions with enzymes like collagenase, as seen in their strong π–π stacking with Tyr201 and hydrogen bonding with Gln215 .
- However, its dual amino groups may compensate by forming additional hydrogen bonds .
Cyclic and Aliphatic Substituents
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate () and spirocyclic derivatives () highlight the impact of non-aromatic substituents:
Key Findings :
- The cyclopropylmethyl group in ’s compound increases molecular weight by ~54 g/mol compared to the target, likely enhancing membrane permeability but reducing aqueous solubility.
- Spirocyclic systems (e.g., 140J) exhibit higher conformational rigidity, which can improve target selectivity but complicate synthesis .
Tert-Butyl Ester Derivatives
The tert-butyl ester group is a recurring motif in prodrugs and intermediates. For example:
Key Findings :
- The tert-butyl ester in the target compound offers steric protection for the amino groups during synthesis, akin to methods used for 140J .
- Derivatives with electron-withdrawing groups (e.g., dioxoisoindole in ) show altered reactivity, enabling selective deprotection strategies .
Biological Activity
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1798699-73-6
- Structure : The compound features a tert-butyl group, an amino group linked to a cyclobutyl ring, and a cyclopropylmethyl moiety. This unique arrangement may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might act as a modulator for various receptors, influencing signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that related structures can induce apoptosis in cancer cells by disrupting critical signaling pathways such as AKT and mTOR pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Induces apoptosis in prostate cancer cells | |
| Compound B | Inhibits AKT signaling |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of the amino groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Case Studies
-
Study on Cancer Cell Lines :
A study evaluated the effects of this compound on prostate cancer cell lines (PC3). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 100 nM, with complete degradation of target proteins observed at higher concentrations (1 μM) . -
Antimicrobial Testing :
In vitro tests were conducted against common bacterial pathogens, where the compound showed promising results in inhibiting bacterial growth, suggesting a mechanism involving disruption of the bacterial cell wall integrity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the cyclobutyl and cyclopropylmethyl substituents have been explored to enhance potency and selectivity toward specific targets.
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced membrane permeability |
| Altered amino group position | Improved receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
